

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Phenylboronic Acid

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Compound of Interest

Compound Name: (5-Fluorobenzofuran-2-yl)boronic acid

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For researchers in drug development and organic synthesis, the purity and structural integrity of starting materials are paramount. Phenylboronic acid is a key building block in a multitude of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a comparative spectroscopic analysis of in-house synthesized phenylboronic acid against a commercially available standard, offering experimental data to validate the identity and purity of the synthesized product.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for both synthesized and commercial phenylboronic acid. The data confirms a high degree of similarity between the two, indicating a successful synthesis of the target compound.

Spectroscopic Technique	Synthesized Phenylboronic Acid	Commercial Phenylboronic Acid
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	8.01 (s, 2H, -B(OH) ₂), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.41 (m, 1H, Ar-H), 7.38-7.34 (m, 2H, Ar-H)	7.99 (s, 2H, -B(OH) ₂), 7.79-7.77 (m, 2H, Ar-H), 7.39-7.35 (m, 1H, Ar-H), 7.33-7.29 (m, 2H, Ar-H)[1]
¹³ C NMR (100 MHz, DMSO-d ₆), δ (ppm)	134.5, 131.8, 128.9, 127.6	134.7, 131.5, 128.6, 127.3
FTIR (KBr Pellet), ν (cm ⁻¹)	3320-3200 (br, O-H stretch), 1605 (C=C stretch, aromatic), 1348 (B-O stretch), 702 (C-H bend, aromatic)	~3300 (br, O-H stretch), 1600 (C=C stretch, aromatic), 1350 (B-O stretch), 700 (C-H bend, aromatic)[2][3]
Mass Spectrometry (ESI-MS), m/z	121.05 [M-H] ⁻	122.05 [M+H] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of phenylboronic acid are provided below.

Synthesis of Phenylboronic Acid

Phenylboronic acid was synthesized via the Grignard reaction of phenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis.[4][5][6]

Materials:

- Magnesium turnings
- Iodine crystal
- Bromobenzene
- Anhydrous diethyl ether

- Trimethyl borate
- Sulfuric acid (concentrated)
- Toluene
- Hexane

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings and a crystal of iodine were placed. A solution of bromobenzene in anhydrous diethyl ether was added dropwise to initiate the reaction. The mixture was refluxed until the magnesium was consumed, forming phenylmagnesium bromide.
- Reaction with Trimethyl Borate: The Grignard solution was cooled in an ice bath. A solution of trimethyl borate in anhydrous diethyl ether was added dropwise while maintaining the temperature below 0 °C. The reaction mixture was stirred for several hours at room temperature.
- Hydrolysis: The reaction was quenched by the slow addition of cold dilute sulfuric acid. The organic layer was separated, and the aqueous layer was extracted with diethyl ether.
- Purification: The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by recrystallization from a toluene-hexane solvent system to yield white crystalline phenylboronic acid.^[7]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the boronic acid in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

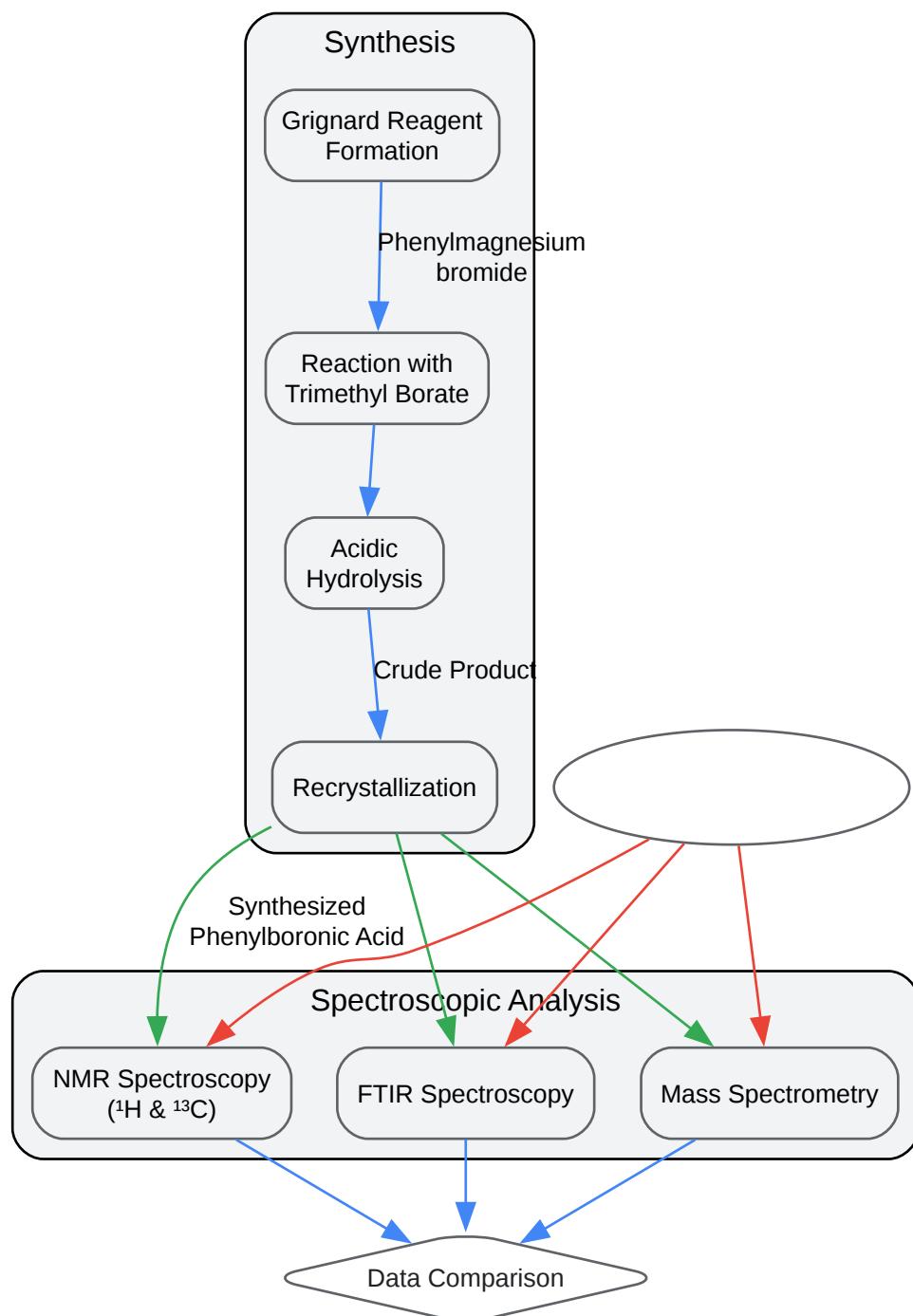
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using the KBr pellet method.^[8] A small amount of the solid sample was ground with dry potassium bromide

and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm^{-1} .^{[2][9]}

Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument.^[10]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and analysis process.



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Caption: Experimental workflow for synthesis and analysis.

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